![molecular formula C12H25N3O B4766112 N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B4766112.png)
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea, also known as Bupirimate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the urea class of compounds and has been found to exhibit a range of interesting biological effects. In
Mécanisme D'action
The mechanism of action of N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea is not fully understood, but it is thought to involve the modulation of ion channels in the brain. Specifically, this compound has been found to bind to and modulate the activity of certain voltage-gated ion channels, which can affect the flow of ions across neuronal membranes. This can lead to changes in neuronal excitability and synaptic transmission.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of interesting biochemical and physiological effects. For example, it has been found to increase the release of certain neurotransmitters in the brain, including dopamine and noradrenaline. It has also been found to increase the activity of certain enzymes involved in the metabolism of these neurotransmitters. These effects suggest that this compound may have potential applications in the treatment of neurological disorders, such as Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea for lab experiments is its ability to modulate the activity of specific ion channels in the brain. This can be useful for studying the role of these channels in neuronal function and for developing new treatments for neurological disorders. However, there are also limitations to the use of this compound in lab experiments. For example, its effects on ion channels can be complex and difficult to interpret, and its use may be limited by its potential toxicity.
Orientations Futures
There are many potential future directions for research on N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea. One area of interest is in the development of new treatments for neurological disorders, such as Parkinson's disease. This compound's ability to modulate the activity of certain ion channels in the brain may make it a promising candidate for such treatments. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neuronal function. This could lead to the development of new drugs with even greater specificity and efficacy. Finally, research is needed to fully explore the potential toxic effects of this compound and to develop strategies for minimizing these effects in lab experiments.
Applications De Recherche Scientifique
N-(sec-butyl)-N'-[2-(1-piperidinyl)ethyl]urea has been studied extensively for its potential applications in scientific research. One of the primary areas of research has been in the field of neuroscience, where it has been found to exhibit a range of interesting effects on the central nervous system. Specifically, this compound has been found to modulate the activity of certain ion channels in the brain, which can have a range of effects on neuronal activity.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(2-piperidin-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O/c1-3-11(2)14-12(16)13-7-10-15-8-5-4-6-9-15/h11H,3-10H2,1-2H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWKRNYIMSJXSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCCN1CCCCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



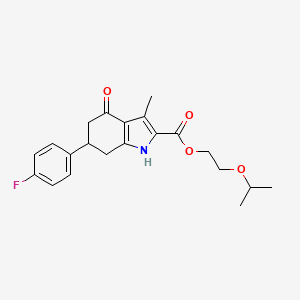
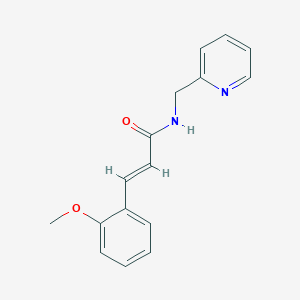
![N-(2,3-dihydro-1H-inden-5-yl)-N'-[2-(4-fluorophenyl)ethyl]urea](/img/structure/B4766046.png)
![N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-fluorophenyl)urea](/img/structure/B4766052.png)
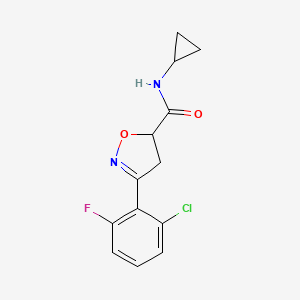
![1-[(2,4-dichlorophenoxy)methyl]-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B4766064.png)
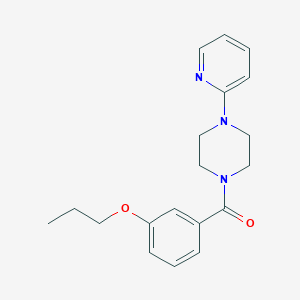

![1-{2-[(3,4-dichlorophenyl)amino]-1-methyl-2-oxoethyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B4766094.png)
![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4766096.png)
![isopropyl 2-({2-cyano-3-[1-(2-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4766107.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4766121.png)
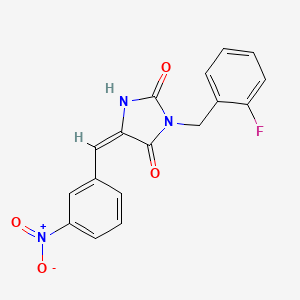
![N-(2-methoxy-5-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4766130.png)